molecular formula C10H13ClN2O B1398520 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride CAS No. 1187830-88-1

4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride

Cat. No. B1398520
M. Wt: 212.67 g/mol
InChI Key: CRFKLLURQFAICZ-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride is a chemical compound . Its empirical formula is C10H12N2O and its molecular weight is 176.22 .


Molecular Structure Analysis

The molecular structure of 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride consists of a pyrrolidinone ring attached to an aminophenyl group . The InChI code for this compound is 1S/C10H12N2O/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6,11H2,(H,12,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride include a molecular weight of 176.22 , a density of 1.234g/cm3 , and a boiling point of 464.5ºC at 760 mmHg . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Synthesis Techniques : An improved synthesis technique for related compounds, vital for neurological disorder therapeutics and as industrial precursors to pyrrolidines and pyrrolines, has been developed. This involves catalyzed reduction and a modified Staudinger reduction, yielding more stable hydrochloride salts at room temperature (Capon, Avery, Purdey, & Abell, 2020).

Biological and Medical Research

  • Inactivation of Monoamine Oxidase B : Compounds structurally similar to 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride have been shown to inactivate monoamine oxidase B, indicating potential applications in neurological treatments (Ding & Silverman, 1992).
  • Potential in Anti-Cancer Drug Development : Certain pyrrolidine derivatives have been studied for their potential in developing new anti-cancerous drugs, especially concerning human alpha9 nicotinic acetylcholine receptor antagonists (Murthy et al., 2017).
  • Inhibition of Blood Platelet Aggregation : Related compounds have been investigated for their ability to inhibit blood platelet aggregation, which could have implications in cardiovascular health management (Grisar et al., 1976).
  • Glioblastoma and Melanoma Cell Growth Inhibition : Functionalized pyrrolidines, similar in structure to 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride, have shown efficacy in inhibiting the growth of human glioblastoma and melanoma cells, suggesting a potential application in cancer therapy (Fiaux et al., 2005).

Material Science and Chemistry

  • Polyimide Synthesis : Pyrrolidine derivatives have been used in the synthesis of polyimides, indicating potential applications in material science for producing organosoluble, thermally stable, and hydrophobic polymers (Huang et al., 2017).
  • Catalysis in Chemical Reactions : Research has shown the use of pyrrolidine derivatives in catalyzing significant chemical reactions, including iodine-catalyzed domino reactions, which are crucial for synthesizing various organic compounds with potential pharmaceutical applications (Muralidharan, Alagumuthu, & Iyer, 2017).

Safety And Hazards

The safety information available indicates that 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride may be harmful if swallowed and may cause certain health hazards . It is recommended to handle this compound with appropriate safety precautions .

properties

IUPAC Name

4-(3-aminophenyl)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8;/h1-4,8H,5-6,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFKLLURQFAICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC(=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718819
Record name 4-(3-Aminophenyl)pyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride

CAS RN

1187830-88-1
Record name 4-(3-Aminophenyl)pyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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